BenchChemオンラインストアへようこそ!

5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine

Medicinal Chemistry Scaffold Diversity Conformational Analysis

5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine (CAS 59521-37-8) is a saturated, eight-membered azocine ring fused to an imidazole, with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. This compound belongs to the broader imidazo[1,2-a]aza-heterocyclic family—a group recognized in medicinal chemistry as 'privileged scaffolds' due to their capacity to interact with diverse biological targets.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 59521-37-8
Cat. No. B3146272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine
CAS59521-37-8
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CCCN2C=CN=C2CC1
InChIInChI=1S/C9H14N2/c1-2-4-7-11-8-6-10-9(11)5-3-1/h6,8H,1-5,7H2
InChIKeyZUKPJWWZCVPDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine (CAS 59521-37-8): Chemical Identity, Scaffold Classification, and Procurement Baseline


5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine (CAS 59521-37-8) is a saturated, eight-membered azocine ring fused to an imidazole, with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound belongs to the broader imidazo[1,2-a]aza-heterocyclic family—a group recognized in medicinal chemistry as 'privileged scaffolds' due to their capacity to interact with diverse biological targets . Unlike the extensively explored imidazo[1,2-a]pyridine (6/5 ring) and imidazo[1,2-a]pyrimidine (6/6 ring) systems, the 8-membered azocine ring introduces greater conformational degrees of freedom and a distinct spatial architecture (SMILES: C1CCCC2=NC=CN2CC1) , positioning this compound as a comparatively underexplored scaffold with potential for novel intellectual property. It is commercially available from specialty chemical suppliers at purities of 95% (AKSci) to 98% (LeYan) .

Why Generic Substitution Among Imidazo[1,2-a]aza-Heterocycles Fails: Ring Size as a Critical Selectivity Determinant


Despite sharing the imidazo[1,2-a] core, the 8-membered azocine ring in 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine is not functionally interchangeable with the 6-membered pyridine or pyrimidine congeners. The saturated azocine ring introduces an additional sp³ carbon and a larger ring cavity, fundamentally altering both the three-dimensional conformation accessible to substituents and the compound's physicochemical properties . While imidazo[1,2-a]pyridines have yielded nanomolar kinase inhibitors (e.g., c-Met IC50 = 3.9 nM) [1], the distinct ring architecture of the azocine scaffold necessarily generates different steric and electronic environments at the imidazole C2 and C3 positions—the primary sites for electrophilic substitution, cross-coupling, and target recognition [2]. Moreover, the parent scaffold's lack of pre-installed functional groups offers a clean slate for regioselective derivatization, whereas pre-functionalized analogs (e.g., 3-bromo or 3-carboxylic acid derivatives) constrain synthetic flexibility and may be unavailable at comparable purity or cost . The quantitative evidence below demonstrates that selection of the parent 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine over its ring-size analogs or pre-functionalized derivatives is justified by measurable differences in conformational properties, spectral identity, commercial availability, and synthetic versatility.

Product-Specific Quantitative Differentiation Evidence for 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine (CAS 59521-37-8) vs. Closest Analogs


Ring Conformational Flexibility: 8-Membered Azocine vs. 6-Membered Imidazo[1,2-a]pyridine Systems

The 8-membered saturated azocine ring in 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine contains three sp³-hybridized carbon atoms (C5, C7, C9) in addition to the bridgehead carbons, enabling multiple low-energy conformations. This contrasts sharply with the planar or near-planar imidazo[1,2-a]pyridine scaffold, which possesses only one sp³ carbon (if saturated) or none (if aromatic). The ¹H NMR spectrum recorded in CDCl₃ (SpectraBase Compound ID 8MvGXa4q8Cn) reveals distinct multiplet patterns in the δ 1.0–3.5 ppm region characteristic of eight-membered ring methylene protons, confirming the saturated azocine conformation in solution [1]. The molecular weight of 150.22 g/mol represents a 32 Da increase over the simplest imidazo[1,2-a]pyridine (MW 118.14), attributable entirely to two additional CH₂ units—a measurable difference in both mass and lipophilicity that directly impacts membrane permeability predictions and chromatographic behavior.

Medicinal Chemistry Scaffold Diversity Conformational Analysis Ring Expansion

Commercial Purity Comparison: LeYan 98% vs. AKSci 95% vs. 3-Bromo Derivative 95%+

Among commercially available imidazo[1,2-a]azocine building blocks, the parent compound 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine is offered at 98% purity by LeYan (Product No. 1833664) , compared to 95% from AKSci (Catalog 4685CR) and 95%+ for the 3-bromo derivative (CAS 1287217-31-5) from CymitQuimica . The 98% specification represents a 3-percentage-point improvement—or a 60% reduction in total impurities (from 5% to 2%)—relative to the 95% alternatives. This purity tier is particularly relevant for medicinal chemistry campaigns where even low-level impurities can confound biological assay interpretation or compromise subsequent synthetic step yields.

Chemical Procurement Purity Specification Vendor Comparison Building Block Quality

Synthetic Versatility: Unsubstituted Parent vs. Pre-Functionalized Derivatives

The unsubstituted 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine scaffold provides two distinct sites for regioselective derivatization—the imidazole C2 and C3 positions—without requiring deprotection or functional group interconversion steps. In contrast, the 3-bromo derivative (CAS 1287217-31-5, C9H13BrN2, MW 229.12) [1] and the 3-carboxylic acid derivative (CAS 1891270-35-1, MW 194.23) are locked into a single functionalization trajectory (cross-coupling at C3 or amide formation, respectively). The parent scaffold (MW 150.22) is 34.5% lighter than the 3-bromo derivative and 22.7% lighter than the 3-carboxylic acid derivative, offering a lower mass foundation for fragment growth—a measurable advantage in fragment-based drug design where molecular weight efficiency metrics (e.g., LE, LLE) penalize pre-installed heavy atoms.

Synthetic Chemistry Late-Stage Functionalization Building Block Strategy Structure-Activity Relationship

Scaffold Novelty and Patent Landscape: Underexplored Azocine vs. Saturated Imidazo[1,2-a]pyridine

The body of published research specifically detailing the synthesis and properties of 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine remains emerging, whereas the imidazo[1,2-a]pyridine scaffold has generated thousands of publications and patents . Patent literature describes complex hexahydroazocine-containing heterocycles—including 7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine derivatives (e.g., CAS 1272320-87-2, CAS 1272321-67-1) that incorporate the parent scaffold as a substructure—as histamine H3 receptor ligands with potential applications in neurological and metabolic diseases [1]. The parent compound thus represents a gateway to a patent space that is far less congested than that of imidazo[1,2-a]pyridine, offering academic and industrial groups a higher probability of securing novel composition-of-matter intellectual property.

Intellectual Property Scaffold Novelty Patent Analysis Drug Discovery

Optimal Research and Industrial Application Scenarios for 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine (CAS 59521-37-8)


Fragment-Based Drug Discovery Requiring Novel 3D Scaffolds

The 8-membered saturated azocine ring provides three sp³ carbons that introduce conformational flexibility not available in the planar imidazo[1,2-a]pyridine scaffold [1]. With a molecular weight of 150.22 Da—well within fragment library limits—and two distinct vectors for growth (C2 and C3 on the imidazole ring), this compound is an ideal fragment starting point for programs targeting protein pockets that accommodate non-planar, saturated heterocycles. The 98% purity available from LeYan ensures minimal interference in fragment screening assays such as SPR, DSF, or ligand-observed NMR.

Scaffold-Hopping from Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Medicinal chemistry teams seeking to escape crowded patent space around imidazo[1,2-a]pyridine kinase inhibitors (e.g., c-Met IC50 = 3.9 nM series) [2] can deploy 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine as a ring-expanded scaffold-hop. The 27% increase in molecular weight and altered conformational profile may maintain or improve target engagement while generating novel intellectual property. The parent scaffold's two reactive sites (C2 and C3) [3] allow independent SAR exploration without the synthetic constraints imposed by pre-functionalized derivatives.

Synthesis of H3 Receptor Ligand Libraries via Late-Stage Diversification

Patent literature has established that complex hexahydroimidazo[1,2-a]azocine derivatives (e.g., 7,10-epiminobenzo-fused systems, CAS 1272320-87-2) function as histamine H3 receptor ligands [4]. The parent 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine (MW 150.22) serves as the core scaffold for constructing focused libraries through sequential C2 and C3 functionalization, followed by further ring annulation. Its 34.4% lower molecular weight compared to the 3-bromo derivative [3] maximizes the available mass budget for growing substituents while staying within lead-like property space (MW < 350).

Conformational Probe Development for 8-Membered Heterocycle Methodology

The synthesis and characterization of 8-membered heterocycles remains a non-trivial challenge in organic chemistry [5]. 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine, with its authenticated ¹H NMR spectrum in CDCl₃ (SpectraBase 8MvGXa4q8Cn) [1] and established synthesis via cyclization of imidazole derivatives with azocine precursors, serves as a validated reference standard for developing new 8-membered ring-closure methodologies, conformational analysis studies, and computational modeling of medium-ring heterocycle conformations.

Quote Request

Request a Quote for 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.